molecular formula C11H7F2NO2S B2726708 4-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid CAS No. 2248413-71-8

4-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid

Cat. No.: B2726708
CAS No.: 2248413-71-8
M. Wt: 255.24
InChI Key: CZTKVEUIFQCVHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid is a compound that features a thiazole ring substituted with a difluoromethyl group and a benzoic acid moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the difluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific and industrial applications.

Properties

IUPAC Name

4-[5-(difluoromethyl)-1,3-thiazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO2S/c12-9(13)8-5-14-10(17-8)6-1-3-7(4-2-6)11(15)16/h1-5,9H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTKVEUIFQCVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminothiazole with difluoromethylating agents under basic conditions to introduce the difluoromethyl group . The resulting intermediate is then subjected to a coupling reaction with a benzoic acid derivative to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, monofluoromethyl derivatives, and various substituted thiazole and benzoic acid derivatives .

Mechanism of Action

The mechanism of action of 4-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit key enzymes involved in microbial cell wall synthesis, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    4-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]benzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    4-[5-(Methyl)-1,3-thiazol-2-yl]benzoic acid: Contains a methyl group instead of a difluoromethyl group.

    4-[5-(Chloromethyl)-1,3-thiazol-2-yl]benzoic acid: Features a chloromethyl group in place of the difluoromethyl group.

Uniqueness

The presence of the difluoromethyl group in 4-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and improved bioavailability compared to its analogs. These characteristics make it a valuable compound for various applications in research and industry .

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